molecular formula C16H15Cl2NO2 B5651436 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide CAS No. 332402-43-4

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide

Cat. No. B5651436
CAS RN: 332402-43-4
M. Wt: 324.2 g/mol
InChI Key: PTVYPQPCJTXHLT-UHFFFAOYSA-N
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Description

2,4-Dichlorophenoxyacetic acid, often referred to as 2,4-D, is an organic compound used as a systemic herbicide . It is used to control broadleaf weeds, while having minimal impact on grasses . It is highly water-soluble and can persist in the environment .


Synthesis Analysis

While specific synthesis methods for “2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide” were not found, there are methods for determining the presence of 2,4-D in samples. For instance, a salt-assisted liquid-liquid extraction technique coupled with high-performance liquid chromatography (HPLC) has been developed for the determination of 2,4-D in water and edible seeds samples .


Molecular Structure Analysis

The molecular structure of 2,4-D is Cl2C6H3OCH2CO2H . Unfortunately, specific molecular structure analysis for “2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide” was not found.


Chemical Reactions Analysis

2,4-D can undergo degradation through advanced oxidation processes . The degradation is highly efficient in ozonation .


Physical And Chemical Properties Analysis

2,4-D has a low volatility and a melting point of 138.68°C. It is moderately soluble in unbuffered water, but its solubility increases up to 26.5 g/l in pH 10 buffered water. It is readily soluble in a number of organic solvents .

Scientific Research Applications

Biodegradation Studies

The compound is a subject of biodegradation studies, particularly focusing on the role of white-rot fungi in its breakdown. Understanding the biochemical mechanisms of its biodegradation can lead to more environmentally friendly disposal methods and the development of bioremediation strategies .

Mechanism of Action

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), primarily target plant growth processes . They act as synthetic auxins, a type of plant hormone, and are used to control broadleaf weeds .

Mode of Action

Similar compounds like 2,4-d have been reported to kill plants by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . These actions result in uncontrolled growth and eventual death of the plant .

Biochemical Pathways

It’s known that similar compounds like 2,4-d can be degraded by various microorganisms, affecting certain biochemical pathways . The role of bacteria, enzymes, and genes that regulate the degradation of 2,4-D has been widely studied .

Pharmacokinetics

A study on 2,4-d in rats showed that after oral administration, the compound was absorbed and distributed in the body, with mean cmax values of 6019 and 2184 mg/L for doses of 300 mg/kg and 60 mg/kg respectively . The clearance rates were 1.10 and 0.02 L/(h×kg), respectively .

Result of Action

Similar compounds like 2,4-d have been reported to induce toxicity which affects energy metabolism, morphological perturbation, and oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide. For instance, the degradation of similar compounds like 2,4-D can be influenced by environmental conditions such as the presence of certain microorganisms . Additionally, the indiscriminate use of such compounds can lead to water contamination, posing a threat to humans and animals .

Safety and Hazards

2,4-D is considered toxic and poses known health risks. It has been linked to cancer, endocrine disruption, and thyroid disorders . It is also harmful if swallowed and may cause an allergic skin reaction .

Future Directions

While specific future directions for “2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide” were not found, the use of 2,4-D and similar herbicides continues to be a topic of research and discussion, particularly in relation to their environmental impact and potential health risks .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c1-2-19(13-6-4-3-5-7-13)16(20)11-21-15-9-8-12(17)10-14(15)18/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVYPQPCJTXHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-ethyl-N-phenylacetamide

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